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Compound of Interest

Compound Name: MG149

Cat. No.: B15607072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lysine acetyltransferase (KAT) inhibitor

MG149 with other known KAT inhibitors. The information presented is supported by

experimental data to assist researchers in selecting the most appropriate inhibitor for their

studies.

Introduction to Lysine Acetyltransferases (KATs)
Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are a

family of enzymes crucial for regulating gene expression and various cellular processes

through the acetylation of lysine residues on histone and non-histone proteins.[1] Dysregulation

of KAT activity is implicated in numerous diseases, including cancer, making them attractive

therapeutic targets.[2] KATs are broadly classified into three main families: GNAT (GCN5-

related N-acetyltransferase), MYST (MOZ, Ybf2/Sas3, Sas2, Tip60), and p300/CBP.[1][3]

MG149 is a cell-permeable small molecule inhibitor of KATs, primarily targeting the MYST

family members Tip60 (KAT5) and MOF (KAT8).[4][5] It functions by targeting the acetyl-CoA

binding site of these enzymes.[4] This guide evaluates the specificity of MG149 in comparison

to other commonly used KAT inhibitors.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

MG149 and other selected KAT inhibitors against various KAT enzymes. This data is compiled

from multiple sources and provides a quantitative measure of inhibitor potency and selectivity. It

is important to note that IC50 values can vary between different studies due to variations in

experimental conditions.[6]

Inhibitor Target KAT IC50 (µM)
Other KATs
Inhibited (IC50
in µM)

Reference(s)

MG149 Tip60 (KAT5) 74

MOF (KAT8): 47,

p300/CBP: >200,

PCAF: >200

[3][4]

NU9056 Tip60 (KAT5) < 2
p300: 60, PCAF:

36, GCN5: >100
[1][2]

Anacardic Acid p300/CBP ~8.5
PCAF: ~5, Tip60:

9
[6]

C646 p300/CBP 0.4 (Ki)
Selective for

p300/CBP
[1]

Garcinol PCAF 5 p300: 7 [6]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure

reproducibility and aid in the design of new studies.

In Vitro Histone Acetyltransferase (HAT) Activity Assay
(Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone

substrate.

Materials:

Recombinant KAT enzyme (e.g., Tip60, MOF, p300, PCAF)
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Histone H3 or H4 peptide substrate

[³H]-acetyl-CoA

HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

Inhibitor stock solution (dissolved in DMSO)

P81 phosphocellulose filter paper

Scintillation cocktail

Scintillation counter

Procedure:

Prepare the HAT reaction mixture in a 96-well plate. For each reaction, combine the HAT

assay buffer, recombinant KAT enzyme, and histone peptide substrate.

Add the desired concentration of the KAT inhibitor (e.g., MG149) or DMSO (vehicle control)

to the wells. Incubate for 15 minutes at room temperature.

Initiate the reaction by adding [³H]-acetyl-CoA.

Incubate the reaction at 30°C for 30 minutes.

Spot a portion of each reaction mixture onto the P81 phosphocellulose filter paper.

Wash the filter paper three times with 50 mM sodium carbonate buffer (pH 9.2) to remove

unincorporated [³H]-acetyl-CoA.

Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50

value.
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Western Blot Analysis of Histone Acetylation
This cellular assay determines the effect of a KAT inhibitor on the acetylation levels of specific

histone residues within cells.

Materials:

Cell line of interest

Cell culture medium and supplements

KAT inhibitor (e.g., MG149)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (specific for acetylated histones, e.g., anti-acetyl-H3K9, and total

histones, e.g., anti-H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of the KAT inhibitor or DMSO for the desired time.

Harvest the cells and lyse them using lysis buffer.
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Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the specific acetylated histone

overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system.

Strip the membrane and re-probe with an antibody against the total histone as a loading

control.

Quantify the band intensities to determine the relative change in histone acetylation.

Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct engagement of a drug with its target protein in a

cellular environment.

Materials:

Cell line of interest

KAT inhibitor (e.g., MG149)

PBS (Phosphate-Buffered Saline)

Thermal cycler or heating block

Lysis buffer with protease inhibitors
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Centrifuge

Western blot or ELISA reagents

Procedure:

Treat cultured cells with the KAT inhibitor or vehicle control for a specified time.

Harvest the cells and resuspend them in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3

minutes).

Cool the samples to room temperature.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed to pellet the aggregated proteins.

Collect the supernatant containing the soluble proteins.

Analyze the amount of the target KAT protein in the soluble fraction by Western blot or

ELISA.

A shift in the melting curve of the target protein in the presence of the inhibitor indicates

target engagement.

Visualizations
Lysine Acetyltransferase Families
The following diagram illustrates the major families of lysine acetyltransferases.
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Major Lysine Acetyltransferase (KAT) Families

GNAT Family MYST Family p300/CBP Family

GCN5 (KAT2A) PCAF (KAT2B) Tip60 (KAT5) MOF (KAT8) MOZ (KAT6A) MORF (KAT6B) HBO1 (KAT7) p300 (KAT3A) CBP (KAT3B)

Click to download full resolution via product page

Caption: Classification of the major families of lysine acetyltransferases.

Experimental Workflow for KAT Inhibitor Specificity
Profiling
This diagram outlines a typical workflow for evaluating the specificity of a novel KAT inhibitor.
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Workflow for KAT Inhibitor Specificity Profiling

In Vitro Screening

Cellular Assays
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(Assay against other KATs)
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(Histone Acetylation)

Lead Compound(s)

CETSA
(Target Engagement)

Phenotypic Assays
(e.g., Proliferation, Apoptosis)
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Caption: A streamlined workflow for assessing KAT inhibitor specificity.

Simplified Signaling Pathway of MG149 Action
This diagram illustrates the inhibitory action of MG149 on Tip60 and MOF and its downstream

effects on the p53 and NF-κB pathways.
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Simplified Signaling Pathway of MG149 Action
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Caption: MG149 inhibits Tip60 and MOF, impacting p53 and NF-κB pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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